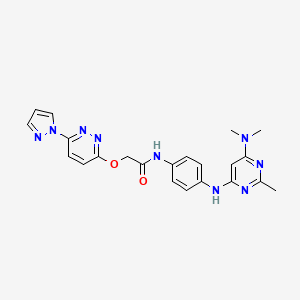![molecular formula C19H22ClN3O2 B2475445 N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2379995-97-6](/img/structure/B2475445.png)
N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide, also known as ML277, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been shown to have a high affinity for the voltage-gated potassium channel KCNQ1, which is involved in the regulation of cardiac and neuronal excitability.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide involves the binding of the compound to the KCNQ1 channel, resulting in the inhibition of channel activity. This leads to a decrease in the flow of potassium ions across the cell membrane, which has a stabilizing effect on the membrane potential. The inhibition of KCNQ1 channel activity has been shown to have a beneficial effect in various disease models, including cardiac arrhythmias and epilepsy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound selectively inhibits KCNQ1 channel activity, with minimal effects on other potassium channels. In vivo studies have demonstrated that this compound has a beneficial effect on cardiac and neuronal excitability, leading to a decrease in the incidence of arrhythmias and seizures.
Advantages and Limitations for Lab Experiments
The advantages of N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide for lab experiments include its high degree of selectivity for KCNQ1, its stability, and its suitability for in vitro and in vivo studies. The limitations of this compound include its relatively low potency and its potential for off-target effects at higher concentrations.
Future Directions
There are several future directions for the research and development of N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide. These include the optimization of the synthesis method to improve yield and purity, the development of more potent analogs of this compound, and the exploration of its potential therapeutic applications in other diseases, such as cancer and diabetes. Additionally, further studies are needed to elucidate the long-term effects of this compound on cardiac and neuronal function, as well as its potential for drug-drug interactions.
Synthesis Methods
The synthesis method for N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide involves a multi-step process that includes the preparation of the 3-(2-methylpyridin-4-yl)oxymethylpiperidine intermediate, followed by the coupling of the N-(3-chlorophenyl)carboxamide to form the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it a suitable candidate for further research.
Scientific Research Applications
N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and pain. The compound has been shown to selectively inhibit the KCNQ1 channel, which plays a critical role in the regulation of cardiac and neuronal excitability. This compound has also been shown to have a high degree of selectivity for KCNQ1 over other potassium channels, making it a promising candidate for further development.
properties
IUPAC Name |
N-(3-chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-10-18(7-8-21-14)25-13-15-4-3-9-23(12-15)19(24)22-17-6-2-5-16(20)11-17/h2,5-8,10-11,15H,3-4,9,12-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMQEBOVXWPNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475363.png)
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475365.png)
![Potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate](/img/structure/B2475367.png)
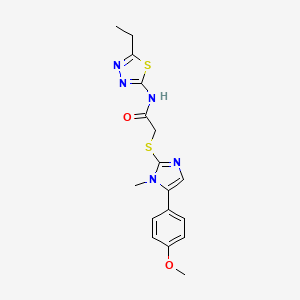
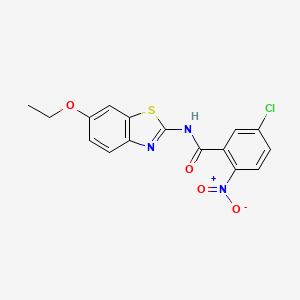
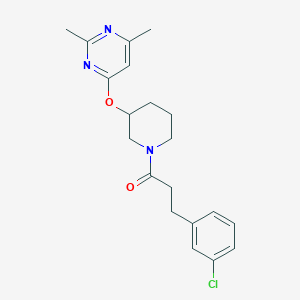
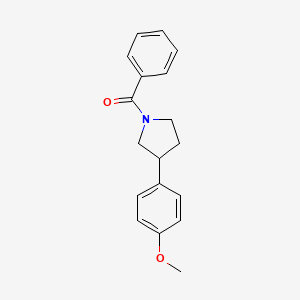

![methyl 2-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate](/img/structure/B2475378.png)
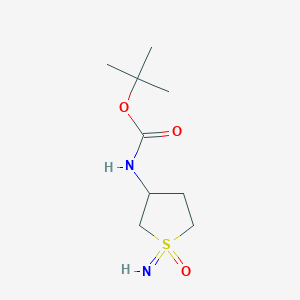

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2475384.png)
